6-Phosphogluconic acid cyclohexylammonium salt

Description

Molecular Structure Analysis and Crystallographic Data

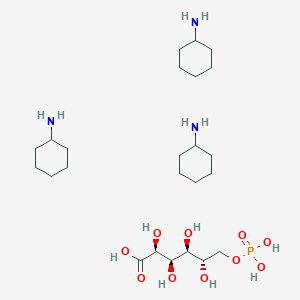

The molecular architecture of 6-phosphogluconic acid cyclohexylammonium salt demonstrates a sophisticated arrangement of organic components that contributes to its unique properties. The compound exists as a tri-salt formation, incorporating three cyclohexylammonium cations that interact with the anionic phosphogluconic acid moiety. This structural arrangement significantly influences both the stability and functional characteristics of the compound in various experimental environments.

The fundamental molecular parameters establish the compound's chemical identity through precise quantitative measurements. The molecular formula C24H52N3O10P encompasses twenty-four carbon atoms, fifty-two hydrogen atoms, three nitrogen atoms, ten oxygen atoms, and one phosphorus atom, resulting in a molecular weight of 573.65800 atomic mass units. The Chemical Abstracts Service registry number 108347-81-5 provides unambiguous identification for this specific salt form, distinguishing it from other phosphogluconic acid derivatives.

Structural analysis reveals that the cyclohexylammonium groups adopt specific conformational arrangements that optimize electrostatic interactions with the phosphogluconic acid backbone. The cyclohexylammonium ion, characterized by the molecular formula C6H14N+, functions as a protonated derivative of cyclohexylamine and serves as a human xenobiotic metabolite. These cationic species form stable ionic associations with the negatively charged phosphate and carboxyl groups present in the phosphogluconic acid structure.

The three-dimensional molecular geometry demonstrates how the cyclohexylammonium groups orient themselves to minimize steric hindrance while maximizing electrostatic stabilization. Each cyclohexyl ring adopts a chair conformation, providing optimal spatial distribution around the central phosphogluconic acid framework. This arrangement creates a molecular environment that enhances both solubility and stability characteristics compared to the free acid form.

| Molecular Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C24H52N3O10P | |

| Molecular Weight | 573.65800 g/mol | |

| CAS Registry Number | 108347-81-5 | |

| Exact Mass | 573.33900 | |

| Number of Cyclohexylammonium Groups | 3 |

Properties

IUPAC Name |

cyclohexanamine;(2S,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H13N.C6H13O10P/c3*7-6-4-2-1-3-5-6;7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h3*6H,1-5,7H2;2-5,7-10H,1H2,(H,11,12)(H2,13,14,15)/t;;;2-,3-,4+,5-/m...0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDHTXLJGDNMPZ-SUQHJANCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C(C(C(C(C(C(=O)O)O)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C([C@@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52N3O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phosphogluconic acid cyclohexylammonium salt typically involves the reaction of 6-phosphogluconic acid with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{6-Phosphogluconic acid} + \text{Cyclohexylamine} \rightarrow \text{this compound} ]

The reaction conditions include maintaining a specific temperature and pH to optimize the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, which is then purified and characterized to ensure its quality and consistency .

Chemical Reactions Analysis

Oxidative Decarboxylation

One of the primary reactions involving 6-phosphogluconic acid is its oxidative decarboxylation catalyzed by the enzyme 6-phosphogluconate dehydrogenase. This reaction can be summarized as follows:

This reaction is significant as it contributes to the generation of NADPH, which is essential for various biosynthetic reactions and maintaining cellular redox balance.

Enzymatic Mechanism

The enzymatic mechanism of 6-phosphogluconate dehydrogenase involves several key steps:

-

Binding of Substrates : The enzyme binds to 6-phosphogluconic acid and NADP+.

-

Oxidation and Decarboxylation : The substrate undergoes oxidation, leading to the release of carbon dioxide.

-

Formation of Ribulose-5-phosphate : The final product, ribulose-5-phosphate, is generated alongside NADPH.

The detailed kinetics of this reaction have been studied extensively, revealing that 6-phosphogluconic acid acts as an allosteric regulator, affecting enzyme activity based on its concentration in the reaction mixture .

Kinetic Studies

Kinetic studies have demonstrated that variations in substrate concentration can influence the rate of reaction significantly. For instance, at low concentrations of 6-phosphogluconic acid, the enzyme exhibits increased activity due to a decrease in for ribulose-5-phosphate, while at higher concentrations, competitive inhibition occurs .

Role in Metabolic Pathways

Scientific Research Applications

6-Phosphogluconic acid cyclohexylammonium salt has a wide range of applications in scientific research, including:

Biochemistry: It is used as a substrate in enzymatic assays to study the activity of enzymes involved in the pentose phosphate pathway.

Molecular Biology: The compound is used in studies related to metabolic pathways and cellular processes.

Medicine: It is used in research focused on metabolic disorders and the development of therapeutic agents.

Mechanism of Action

The mechanism of action of 6-phosphogluconic acid cyclohexylammonium salt involves its role as an intermediate in the pentose phosphate pathway. It is converted to ribulose-5-phosphate by the enzyme phosphogluconate dehydrogenase, which also produces NADPH. This reaction is crucial for cellular processes that require reducing power and ribose-5-phosphate for nucleotide synthesis . The molecular targets and pathways involved include enzymes like phosphogluconate dehydrogenase and the pentose phosphate pathway .

Comparison with Similar Compounds

(a) Backbone Structure

- 6-Phosphogluconic acid : A gluconic acid derivative phosphorylated at the 6th carbon, critical for NADPH production .

- L-Ascorbic acid 2-monophosphate: An ascorbic acid derivative with a phosphate group at the 2nd position, used to study vitamin C stability in food .

- α-D-Glucose 1,6-diphosphate : A glucose derivative with phosphates at carbons 1 and 6, involved in glycogen metabolism .

(b) Counterion Effects

- Cyclohexylammonium salts generally improve solubility in polar solvents compared to sodium or barium salts (e.g., 6-phosphogluconic acid trisodium salt, CAS 53411-70-4 ).

- The tris(cyclohexylammonium) form of 6-phosphogluconic acid offers enhanced stability over its free acid form, which is hygroscopic and prone to degradation .

Biological Activity

6-Phosphogluconic acid cyclohexylammonium salt is a derivative of 6-phosphogluconic acid, an important metabolite in the pentose phosphate pathway. This compound has garnered attention for its biological activities, particularly its role as a competitive inhibitor of phosphoglucose isomerase (PGI). This article reviews the biological activity of this compound, highlighting its biochemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₁₃O₁₀P

- Molecular Weight : 276.135 g/mol

- Density : 2.0 ± 0.1 g/cm³

- Boiling Point : 774.8 ± 70.0 °C at 760 mmHg

- Flash Point : 422.4 ± 35.7 °C

This compound acts primarily as a competitive inhibitor of PGI, with inhibition constants (K_i) of approximately:

- Glucose 6-phosphate : 48 μM

- Fructose 6-phosphate : 42 μM

In vitro studies indicate that concentrations ranging from 0.5 to 2.0 mM can completely inhibit PGI activity when glucose 6-phosphate is used as a substrate . This inhibition alters metabolic pathways, particularly glycolysis and the pentose phosphate pathway, impacting cellular energy metabolism and biosynthesis.

Inhibition of Enzymatic Activity

Research has demonstrated that the compound effectively inhibits PGI activity in various biological contexts:

- In rat brain studies, the presence of 6-phosphogluconic acid significantly affected glucose metabolism by inhibiting PGI, suggesting potential roles in neurobiological processes .

- The compound's inhibition of PGI can lead to altered levels of intermediates in glycolysis and the pentose phosphate pathway, which may have implications in cancer metabolism and other diseases where glucose metabolism is dysregulated .

Case Studies and Research Findings

- Neurochemical Studies : Gaitonde et al. (1989) investigated the effects of 6-phosphogluconate on PGI in rat brain tissue, finding significant alterations in enzyme activity that could relate to neurodegenerative conditions .

- Cancer Metabolism : Hitosugi et al. (2012) highlighted the role of phosphoglycerate mutase in coordinating glycolysis and biosynthesis in cancer cells, suggesting that inhibitors like 6-phosphogluconic acid could be leveraged for therapeutic strategies against tumors that rely heavily on altered metabolic pathways .

- Metabolic Pathway Analysis : A study published in the Biochemical Journal explored how endogenous metabolites like 6-phosphogluconic acid interact within human metabolic networks, confirming its role as a key regulator in various physiological contexts .

Applications in Research

The compound serves as a substrate in biochemical assays and is utilized to study metabolic pathways involving glucose metabolism. Its ability to inhibit PGI makes it a valuable tool for researchers investigating metabolic disorders and potential therapeutic interventions.

Q & A

Q. What is the biochemical role of 6-phosphogluconic acid cyclohexylammonium salt in metabolic studies?

The compound serves as a critical intermediate in the pentose phosphate pathway (PPP) and Entner–Doudoroff pathway , facilitating NADPH production and ribose-5-phosphate synthesis for nucleotide biosynthesis . The cyclohexylammonium counterion enhances solubility in aqueous buffers (e.g., pH 7.4 Tris-HCl), making it suitable for in vitro enzyme kinetics studies. Researchers frequently use it to assay 6-phosphogluconate dehydrogenase activity, where its oxidation to ribulose-5-phosphate is coupled to NADP⁺ reduction .

Q. How should researchers prepare and store stock solutions of this compound?

- Solubility : Dissolve in deionized water (10–50 mM) or DMSO (for organic-phase reactions). Vortex for 5 min at 25°C to ensure complete dissolution.

- Storage : Aliquot and store at -20°C (short-term) or -80°C (long-term). Desiccate to prevent hydrolysis; stability decreases by >15% after 6 months at 4°C .

- Quality Check : Pre-filter through a 0.22 µm nylon membrane to remove particulates that may interfere with spectrophotometric assays .

Advanced Questions

Q. How can experimental design address discrepancies in enzyme kinetic data when using this compound?

Contradictions in Kₘ values (e.g., 6PGDH activity varying between 12–18 µM) may arise from:

- Cation Interference : Cyclohexylammonium ions can inhibit dehydrogenases at >5 mM. Use cation-exchange resin (e.g., Dowex 50W) to replace the counterion with Na⁺/K⁺ .

- Substrate Purity : Validate via HPLC (retention time 8.2 min, HILIC column) to ensure >98% purity. Impurities like 6-phosphoglucono-δ-lactone (RT 6.5 min) reduce catalytic efficiency .

- Buffer Optimization : Include 2 mM MgCl₂ in Tris-HCl (pH 8.4) to stabilize the enzyme-substrate complex .

Q. What strategies improve the compound’s stability in long-term enzymatic assays?

- Temperature Control : Perform reactions at 4°C if incubation exceeds 2 hours.

- Light Sensitivity : Wrap reaction tubes in aluminum foil; UV exposure accelerates decomposition (t½ reduced from 48 hr to 12 hr under 254 nm light) .

- Additives : Include 0.1% BSA or 5% glycerol to prevent nonspecific adsorption to plasticware .

Methodological Challenges & Data Interpretation

Q. How can researchers resolve conflicting NMR data for the cyclohexylammonium counterion?

Discrepancies in ¹H NMR signals (e.g., unexpected peaks at δ 5.6–5.8 ppm) may indicate:

- Cyclohexene Contamination : From incomplete salt formation during synthesis. Confirm synthesis via TLC (silica gel, CHCl₃:MeOH 4:1; Rₓ = 0.3 for pure product) .

- Hydration Variability : The hydrate form (common in commercial batches) shows distinct O–H stretches (3400–3500 cm⁻¹ in FTIR). Lyophilize samples for 24 hr before analysis .

Q. What orthogonal techniques validate the compound’s identity in metabolic flux studies?

Combine:

- LC-MS/MS : Negative-ion mode (m/z 277.1 [M-H]⁻ for 6-phosphogluconate; 99.1 for cyclohexylammonium) .

- Enzymatic Recycling Assays : Couple with glucose-6-phosphate dehydrogenase and measure NADPH formation (ΔA₃₄₀ = 0.12/min for 1 mM substrate) .

Key Considerations for Experimental Design

- Counterion Effects : Cyclohexylammonium may alter enzyme kinetics vs. sodium/potassium salts. Include controls with alternative salts .

- Pathway Crosstalk : In in vivo systems, account for parallel PPP and glycolysis fluxes using ¹³C-glucose tracing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.